Welcome to the BenchChem Online Store!
molecular formula C9H8BrClO B1275539 2-Bromo-1-(4-chlorophenyl)propan-1-one CAS No. 877-37-2

2-Bromo-1-(4-chlorophenyl)propan-1-one

Cat. No. B1275539
M. Wt: 247.51 g/mol
InChI Key: SAKMPXRILWVZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08232272B2

Procedure details

To 200 ml of dichloromethane are added 23.7 g (0.176 M) of aluminium chloride. The mixture is cooled to 10° C. and 10 g (0.089 M) of chlorobenzene are added dropwise. The resulting mixture is stirred for one hour at 15° C. followed by dropwise addition of 9.2 ml (0.089 M) of 2-bromopropionyl bromide. The reaction medium is then stirred for 16 hours at room temperature. The reaction medium is then poured into an ice/water mixture. The organic phase is separated out by settling, washed twice with demineralised water and then dried over sodium sulfate. After evaporating under vacuum, an oil is obtained, which crystallises to give 21 g of 2-bromo-1-(4-chlorophenyl)propan-1-one.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClCCl.[Cl-].[Al+3].[Cl-].[Cl-].[Br:8][CH:9]([CH3:13])[C:10](Br)=[O:11].[Cl:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[Br:8][CH:9]([CH3:13])[C:10]([C:18]1[CH:19]=[CH:20][C:15]([Cl:14])=[CH:16][CH:17]=1)=[O:11] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
23.7 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
9.2 mL
Type
reactant
Smiles
BrC(C(=O)Br)C
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred for one hour at 15° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction medium is then stirred for 16 hours at room temperature
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The organic phase is separated out
WASH
Type
WASH
Details
washed twice with demineralised water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporating under vacuum
CUSTOM
Type
CUSTOM
Details
an oil is obtained
CUSTOM
Type
CUSTOM
Details
which crystallises

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC(C(=O)C1=CC=C(C=C1)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.